molecular formula C14H21O13P B13448714 alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate

alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate

Cat. No.: B13448714
M. Wt: 428.28 g/mol
InChI Key: CESSCWLRACMFKJ-RGDJUOJXSA-N
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Description

Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate: is a derivative of glucose, a simple sugar that is essential for energy production in living organisms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate typically involves the acetylation of glucose followed by phosphorylation. The process begins with the protection of hydroxyl groups in glucose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of glucose tetraacetate. The next step involves the phosphorylation of the protected glucose using a phosphorylating agent like phosphorus oxychloride (POCl3) under controlled conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form gluconic acid derivatives.

    Reduction: Reduction reactions can convert it back to glucose derivatives.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Gluconic acid derivatives.

    Reduction: Glucose derivatives.

    Substitution: Various substituted glucose derivatives depending on the substituent introduced.

Scientific Research Applications

Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its role in metabolic pathways and its interactions with enzymes.

    Medicine: Investigated for potential therapeutic applications, including as a prodrug for glucose delivery.

    Industry: Utilized in the production of biodegradable polymers and as an additive in food and pharmaceuticals.

Mechanism of Action

The mechanism of action of Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate involves its interaction with enzymes and metabolic pathways. The compound can be phosphorylated or dephosphorylated by specific enzymes, influencing various biochemical processes. It may act as a substrate for enzymes involved in glycolysis and other metabolic pathways, thereby affecting cellular energy production and metabolism.

Comparison with Similar Compounds

    Alpha-D-Glucose 6-Phosphate: A key intermediate in glycolysis and gluconeogenesis.

    Beta-D-Glucose 6-Phosphate: Another isomer with similar metabolic roles.

    Glucose 1-Phosphate: Involved in glycogen synthesis and breakdown.

Properties

Molecular Formula

C14H21O13P

Molecular Weight

428.28 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(phosphonooxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C14H21O13P/c1-6(15)23-11-10(5-22-28(19,20)21)27-14(26-9(4)18)13(25-8(3)17)12(11)24-7(2)16/h10-14H,5H2,1-4H3,(H2,19,20,21)/t10-,11-,12+,13-,14+/m1/s1

InChI Key

CESSCWLRACMFKJ-RGDJUOJXSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(O)O

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(O)O

Origin of Product

United States

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